4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine is a complex organic compound known for its unique structural framework and potential applications in various scientific fields. It is an azetidine derivative linked to a triazolopyrimidine moiety, which gives it distinctive properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine typically involves multiple steps, starting with the formation of the triazolopyrimidine core, followed by the attachment of the azetidine ring. Common reagents might include triazole derivatives, pyrimidine derivatives, and azetidinyl intermediates. Reaction conditions often require specific catalysts, solvents, and temperatures to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production might involve optimizing the reaction steps to ensure high yield and purity while minimizing costs and environmental impact. This could include continuous flow chemistry techniques, the use of sustainable solvents, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Where specific oxidizing agents could transform certain moieties within the compound.
Reduction: Reducing agents can modify other portions of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reactive sites within the compound.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions could involve controlled temperatures, pressures, and the use of specific solvents to achieve optimal results.
Major Products: The major products formed from these reactions will vary based on the specific reagents and conditions used, but they generally result in modified versions of the original compound with potential changes in functionality or reactivity.
Scientific Research Applications
4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It can serve as a building block in the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool in various diseases.
Industry: It could be used in the development of new materials, such as polymers or nanomaterials, with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary:
Molecular Targets: It might interact with specific enzymes, proteins, or nucleic acids.
Pathways Involved: Depending on its structure, it could affect signaling pathways, metabolic routes, or gene expression. The specific molecular interactions and the resulting biological effects would require detailed study, often involving computational modeling and experimental validation.
Comparison with Similar Compounds
Azetidine derivatives
Triazolopyrimidine derivatives
Pyridine-based compounds
Would you like to dive deeper into any specific section?
Properties
IUPAC Name |
5,6-dimethyl-7-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-10-6-13(4-5-17-10)23-14-7-21(8-14)15-11(2)12(3)20-16-18-9-19-22(15)16/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQCHEXVAEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=C(C(=NC4=NC=NN34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.